B1577541 Cecropin-D

Cecropin-D

Cat. No.: B1577541
Attention: For research use only. Not for human or veterinary use.
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Description

Cecropin-D is a cationic antimicrobial peptide (AMP) first isolated from the hemolymph of the Hyalophora cecropia moth . It is characterized by a broad-spectrum activity against Gram-positive and Gram-negative bacteria, and it also exhibits potent antifungal properties . Its amino acid sequence is WNPFKELEKVGQRVRDAVISAGPAVATVAQATALAK, which forms an amphipathic α-helical structure that is crucial for its mechanism of action . This peptide primarily acts by disrupting the electrochemical potential of microbial membranes, leading to cell lysis and death . Recent research highlights its multi-faceted research value. In veterinary and livestock studies, Cecropin AD (a hybrid of Cecropin A and D) was shown to ameliorate pneumonia and intestinal injury in mouse models by modulating the gut microbiota and suppressing the TLR-4/NF-κB pathway . Furthermore, dietary supplementation with Cecropin AD enhanced growth performance, nutrient digestibility, and intestinal health in growing minks, demonstrating its potential as an alternative to antibiotics in agriculture . Its therapeutic potential extends to antifungal applications, where synthetic derivatives have demonstrated efficacy in inhibiting Candida albicans filamentation and biofilm formation, and showed synergistic effects with conventional antifungals like caspofungin . Beyond antimicrobial uses, novel cationic peptides derived from Cecropin D have shown promising in vitro wound-healing activity by promoting fibroblast migration and proliferation, indicating potential for tissue regeneration research . This product is supplied for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antibacterial

sequence

WNPFKELERAGQRVRDAIISAGPAVATVAQATALAK

Origin of Product

United States

Scientific Research Applications

Antibacterial Applications

Cecropin-D exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in various contexts:

  • Recombinant Expression : Research has shown that recombinant this compound can be expressed in Pichia pastoris, leading to successful secretion and antibacterial activity. The minimum inhibitory concentration (MIC) values indicate strong activity against a range of bacterial species, with clear zones of inhibition measured up to 22 mm in diameter for certain strains .
  • Cecropin D-Derived Peptides : Synthetic peptides derived from this compound, such as ΔM2, ΔM3, and ΔM4, have been developed to enhance antibacterial properties. These modified peptides have shown increased efficacy against multidrug-resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, making them promising candidates for antibiotic development .

Antifungal Applications

This compound also demonstrates potent antifungal properties:

  • Inhibition of Fungal Growth : Recent studies have focused on synthetic peptides derived from this compound that inhibit the growth of fungal pathogens like Candida albicans, Candida tropicalis, and Candida parapsilosis. These peptides effectively reduced biofilm formation and showed fungicidal activity at micromolar concentrations .
  • Mechanism of Action : The antifungal activity involves destabilization of yeast cell walls and increased membrane permeability, which can be enhanced by modifications to the peptide structure .

Antiviral Applications

This compound has shown promise in antiviral applications as well:

  • Inhibition of Viral Infections : Studies indicate that this compound can inhibit the porcine reproductive and respiratory syndrome virus (PRRSV) in vitro. This suggests potential applications in veterinary medicine for controlling viral infections in livestock .

Therapeutic Potential

The therapeutic applications of this compound extend beyond direct antimicrobial effects:

  • Intestinal Health : Research indicates that dietary supplementation with this compound can improve growth performance and gut health in weaned piglets by promoting beneficial intestinal flora and reducing harmful bacteria .
  • Malaria Control : Given its potent activity against Plasmodium falciparum, the malaria-causing parasite, this compound could be explored as a novel approach for malaria control strategies through vector management .

Summary Table of this compound Applications

Application TypeTarget OrganismsKey Findings
AntibacterialGram-positive & Gram-negative bacteriaEffective against MDR strains; MIC values < 10 µg/ml
AntifungalCandida speciesInhibits biofilm formation; fungicidal at micromolar range
AntiviralPRRSVInhibits viral infection in vitro
TherapeuticLivestock (e.g., pigs)Improves growth performance; enhances gut health
Malaria ControlPlasmodium falciparumShows potent activity against malaria parasites

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Cecropin-D and Related Peptides

Peptide Source Length (AA) Charge (pH 7.4) Key Activities References
This compound Galleria mellonella 39 Neutral Broad-spectrum antimicrobial, anti-leishmanial
Cecropin-A Drosophila spp. 35–37 +2 to +4 Antibacterial (Gram-negative), antiviral
Moricin-B Galleria mellonella 42 +5 Antifungal, anti-Candida
Gloverin Galleria mellonella 20–25 +3 Anti-Gram-negative, immune modulation
Anionic Peptide 2 Galleria mellonella 15 -1 Potent anti-leishmanial activity

Key Observations:

Charge and Selectivity: Unlike Cecropin-A (+2 to +4 charge), this compound’s neutral charge reduces non-specific cytotoxicity, making it safer for eukaryotic cells . However, this limits its electrostatic interactions with negatively charged bacterial membranes compared to cationic peptides like Moricin-B (+5) .

Activity Spectrum: Antimicrobial: this compound shows activity against C. albicans (MIC: ~10 µM) and Pseudomonas aeruginosa (MIC: ~25 µM), comparable to Gloverin but less potent than Moricin-B against fungi . Antiparasitic: this compound exhibits moderate anti-leishmanial activity (IC₅₀: 15 µM), outperformed by Anionic Peptide 2 (IC₅₀: 5 µM) due to the latter’s enhanced membrane permeability .

Mechanistic Differences

Table 2: Mechanism of Action and Limitations

Peptide Primary Mechanism Limitations References
This compound Membrane disruption via α-helix insertion Reduced efficacy at neutral pH
Cecropin-A Pore formation in bacterial membranes High cytotoxicity to mammalian cells
Moricin-B Synergistic action with lysozymes Narrow spectrum (primarily antifungal)
Gloverin Inhibits protein synthesis in Gram-negative bacteria Weak against Gram-positive bacteria
  • This compound vs. Cecropin-A : While both disrupt microbial membranes, Cecropin-A’s higher charge enhances binding to lipid bilayers but increases hemolytic activity (HC₅₀: 50 µM vs. This compound’s HC₅₀: >100 µM) .
  • This compound vs. Anionic Peptide 2: The anionic peptide’s anti-leishmanial efficacy is attributed to its ability to penetrate intracellular compartments, a feature less pronounced in this compound .

Expression and Production

  • This compound : Successfully expressed in Bombyx mori (yield: ~1.2 mg/L) and Pichia pastoris (yield: ~5 mg/L), with retained bioactivity .
  • Moricin-B : Requires complex eukaryotic systems for folding, limiting scalable production .
  • Gloverin : Easily synthesized chemically but prone to oxidation, reducing stability .

Preparation Methods

Gene Synthesis and Cloning

The initial step in preparing Cecropin-D involves synthesizing the gene encoding the peptide. This is typically achieved by the splicing by overlap extension (SOEing) PCR method. Synthetic oligonucleotides encoding the this compound sequence, often fused with proteolytic cleavage signals such as KEX2, are used to assemble the full gene sequence by PCR amplification. This method allows precise control over the sequence and facilitates subsequent cloning steps.

The synthesized gene is then cloned into an expression vector. For example, the recombinant plasmid pGAPZαA-cecropin D has been used effectively for expression in yeast systems.

Expression Systems

Pichia pastoris Expression

One of the most effective systems for producing this compound is the methylotrophic yeast Pichia pastoris, specifically the SMD1168 strain. The linearized recombinant plasmid is introduced into competent P. pastoris cells by electroporation under specific conditions (e.g., 305 V pulse for 15 ms in a 0.2 cm cuvette). After electroporation, cells are recovered in sorbitol-containing medium and plated on selective agar for colony isolation.

Culture Conditions

  • Initial inoculation is done in yeast extract peptone dextrose (YPD) medium at 28–30°C with agitation (250–300 rpm).
  • Cultures are scaled up from 10 ml to 50 ml volumes for optimal growth.
  • Expression levels are monitored by sampling at various time points (0, 24, 48, 72, 96 hours) and analyzing supernatants by Tricine-SDS-PAGE to confirm peptide secretion.

Optimization of Fermentation Conditions

To maximize this compound yield, several parameters are optimized:

Parameter Condition Tested Outcome/Effect
Carbon Source Glucose vs. Glycerol No significant difference in growth rate
Initial Glucose Conc. 2% vs. 4% 4% glucose improved yeast growth significantly
Nitrogen Source Urea vs. Ammonium sulfate vs. Tryptone Urea improved growth over ammonium sulfate; tryptone similar to urea
Feeding Strategy Batch vs. Intermittent Feeding Intermittent batch feeding enhanced cell production

These optimizations are based on the assumption that improved yeast growth correlates with higher peptide expression.

Synthetic Peptide Preparation

In addition to recombinant expression, this compound or its analogs can be chemically synthesized. For example, a short synthetic cationic antimicrobial peptide derived from this compound (CAMP-CecD) was synthesized with 98% purity by commercial peptide synthesis services. The lyophilized peptide is dissolved in phosphate-buffered saline (PBS) at a high concentration (e.g., 5000 μg/mL) and diluted freshly for experimental use.

Summary Table of Preparation Methods

Step Method/Condition Notes/Comments
Gene synthesis SOEing PCR using synthetic oligonucleotides Allows precise gene assembly
Cloning Recombinant plasmid pGAPZαA-cecropin D Suitable for yeast expression
Transformation Electroporation into P. pastoris SMD1168 305 V, 15 ms pulse, recovery in sorbitol
Culture YPD medium, 28–30°C, 250–300 rpm agitation Time points: 0, 24, 48, 72, 96 h for expression
Fermentation optimization Carbon source: glucose (4%), nitrogen source: urea, intermittent feeding Improved growth and expression
Peptide purification Supernatant collection, enzymatic treatment Trypsin/pepsin digestion for activity assays
Synthetic peptide prep Chemical synthesis, lyophilized, dissolved in PBS 98% purity, ready for antibacterial testing

Research Findings on Preparation Efficiency

  • Expression in P. pastoris yields biologically active this compound detectable in culture supernatants by SDS-PAGE and antibacterial assays.
  • Optimization of carbon and nitrogen sources and feeding strategy significantly enhances yeast growth and peptide yield.
  • Synthetic peptides derived from this compound maintain antimicrobial activity, validating chemical synthesis as a viable preparation method for research.

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